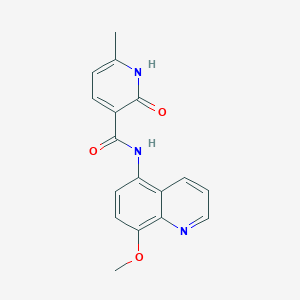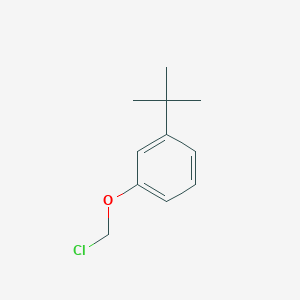
1-(tert-Butyl)-3-(chloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-(chloromethoxy)benzene is an organic compound featuring a benzene ring substituted with a tert-butyl group and a chloromethoxy group
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-(chloromethoxy)benzene can be achieved through several routes. One common method involves the reaction of 1-(tert-Butyl)-3-hydroxybenzene with thionyl chloride to introduce the chloromethoxy group. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butyl)-3-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Scientific Research Applications
1-(tert-Butyl)-3-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-(chloromethoxy)benzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of use .
Comparison with Similar Compounds
1-(tert-Butyl)-3-(chloromethoxy)benzene can be compared with other similar compounds such as:
1-(tert-Butyl)-4-chlorobenzene: Lacks the methoxy group, leading to different reactivity and applications.
1-(tert-Butyl)-3-methoxybenzene: Lacks the chlorine atom, affecting its chemical behavior and uses.
1-(tert-Butyl)-3-bromomethoxybenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-tert-butyl-3-(chloromethoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-5-4-6-10(7-9)13-8-12/h4-7H,8H2,1-3H3 |
InChI Key |
BCMJYEGHVNNYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


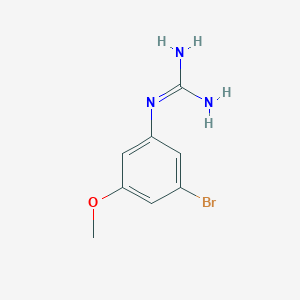

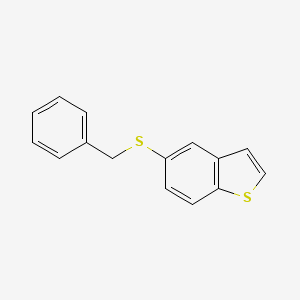
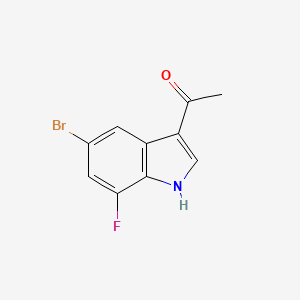
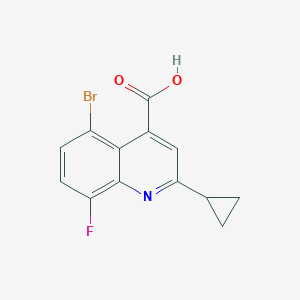
![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
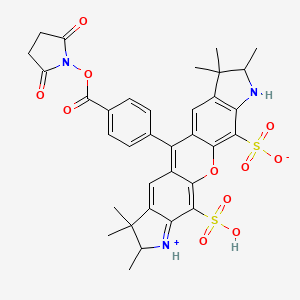

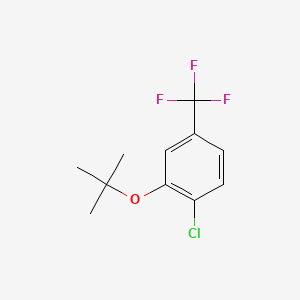
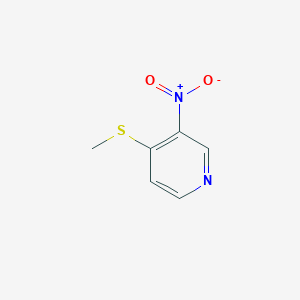
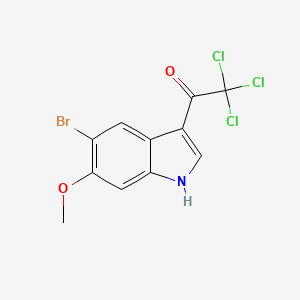
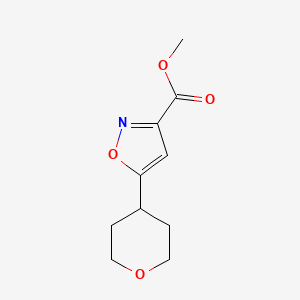
![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)
